molecular formula C21H17ClN2O3S2 B2639518 (3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894670-91-8

(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2639518
CAS No.: 894670-91-8
M. Wt: 444.95
InChI Key: ALZPTVCBCQWFTK-UYRXBGFRSA-N
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Description

(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, and a thieno[3,2-c][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This can be achieved through a cyclization reaction involving a thioamide and a halogenated ketone under basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the thieno[3,2-c][1,2]thiazine core with benzyl chloride in the presence of a strong base such as sodium hydride.

    Attachment of the Chlorophenyl Group: This is typically done through a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chlorophenylmethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is unique due to its complex structure, which includes multiple functional groups and a thieno[3,2-c][1,2]thiazine core

Properties

IUPAC Name

(3Z)-1-benzyl-3-[[(2-chlorophenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c22-17-9-5-4-8-16(17)12-23-13-19-20(25)21-18(10-11-28-21)24(29(19,26)27)14-15-6-2-1-3-7-15/h1-11,13,23H,12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZPTVCBCQWFTK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CC=C4Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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